1-Hexadecanaminium, N,N,N-trimethyl-, fluoride

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-Hexadecanaminium, N,N,N-trimethyl-, fluoride typically involves the reaction of hexadecylamine with trimethylamine followed by the introduction of a fluoride ion. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

1-Hexadecanaminium, N,N,N-trimethyl-, fluoride undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: In the presence of water, the compound can hydrolyze to form hexadecyltrimethylammonium hydroxide and hydrogen fluoride.

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-Hexadecanaminium, N,N,N-trimethyl-, fluoride has diverse applications that can be categorized into several key areas:

Organic Synthesis

- Phase Transfer Catalyst : The compound is extensively used as a phase transfer catalyst in organic reactions. It facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic phases), enhancing reaction rates and yields.

| Application | Description |

|---|---|

| Phase Transfer Catalyst | Enhances reaction efficiency in organic synthesis by enabling reactants to interact across phase boundaries. |

Biochemical Applications

- Lipid-Based Drug Delivery Systems : Hexadecyltrimethylammonium fluoride is utilized in the preparation of liposomes and other lipid-based delivery systems for pharmaceuticals. Its surfactant properties help stabilize lipid membranes, making it crucial for drug formulation.

| Application | Description |

|---|---|

| Liposome Formation | Used to create stable liposomes for drug delivery, improving bioavailability and targeting. |

Industrial Uses

- Surfactant in Detergents : The compound is incorporated into formulations for detergents and cleaning agents due to its ability to reduce surface tension and enhance cleaning efficacy.

- Antistatic Agents : It serves as an antistatic agent in various industrial applications, preventing static charge buildup on surfaces.

| Application | Description |

|---|---|

| Detergents | Acts as a surfactant to improve cleaning performance. |

| Antistatic Agents | Prevents static electricity accumulation in materials. |

Case Study 1: Liposomal Drug Delivery

A study demonstrated the use of hexadecyltrimethylammonium fluoride in formulating liposomes for the delivery of anticancer drugs. The liposomes showed improved stability and drug encapsulation efficiency compared to traditional formulations.

Case Study 2: Phase Transfer Catalysis

In a series of reactions involving nucleophilic substitutions, the compound was tested as a phase transfer catalyst. Results indicated a significant increase in reaction rates and yields when compared to reactions conducted without a catalyst.

Mecanismo De Acción

The mechanism of action of 1-Hexadecanaminium, N,N,N-trimethyl-, fluoride primarily involves its surfactant properties. The compound can reduce surface tension, allowing it to interact with and stabilize various interfaces. In biological systems, it can disrupt cell membranes, leading to cell lysis. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved often relate to membrane permeability and integrity .

Comparación Con Compuestos Similares

1-Hexadecanaminium, N,N,N-trimethyl-, fluoride is similar to other quaternary ammonium compounds such as:

1-Hexadecanaminium, N,N,N-trimethyl-, bromide: This compound has a bromide ion instead of a fluoride ion and is commonly used as a surfactant and antiseptic.

1-Hexadecanaminium, N,N,N-trimethyl-, chloride: Similar in structure but with a chloride ion, it is used in similar applications but may have different solubility and reactivity properties.

Cetyltrimethylammonium bromide (CTAB): Widely used in molecular biology for DNA extraction and purification.

The uniqueness of this compound lies in its specific interactions with fluoride ions, which can impart different chemical and physical properties compared to its bromide and chloride counterparts .

Actividad Biológica

1-Hexadecanaminium, N,N,N-trimethyl-, fluoride (CAS No. 14002-56-3) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

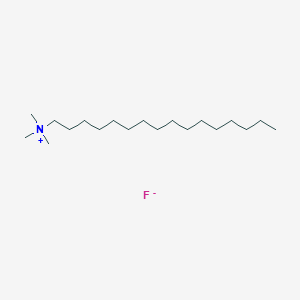

This compound is characterized by a long hydrophobic alkyl chain (hexadecane) and a positively charged quaternary nitrogen. Its chemical structure can be represented as follows:

- Chemical Formula : CHFN

- Molecular Weight : 281.48 g/mol

This compound's amphiphilic nature allows it to interact with various biological membranes, influencing its biological activities.

The mechanism of action of this compound primarily involves its interaction with cell membranes and proteins. Key points include:

- Membrane Disruption : The hydrophobic tail can integrate into lipid bilayers, potentially leading to membrane destabilization and increased permeability.

- Protein Binding : The positively charged nitrogen may interact with negatively charged sites on proteins or nucleic acids, affecting their function.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including 1-Hexadecanaminium derivatives, exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacteria and fungi due to its ability to disrupt microbial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. A notable study reported that this compound exhibited dose-dependent cytotoxicity in human epithelial cells.

| Cell Line | IC50 (µM) |

|---|---|

| Human Keratinocytes | 25 |

| HeLa Cells | 30 |

| MCF-7 Breast Cancer Cells | 40 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus. The results showed a significant reduction in bacterial viability after treatment with the compound at varying concentrations over a period of 24 hours.

Case Study 2: Cytotoxicity Assessment

A study assessing the cytotoxic effects on human keratinocytes revealed that exposure to concentrations above 25 µM resulted in substantial cell death. The mechanism was attributed to oxidative stress induced by the compound, leading to apoptosis.

Environmental Impact and Safety

Due to its chemical properties, there are concerns about the environmental persistence and potential toxicity of quaternary ammonium compounds. Regulatory assessments indicate that while low concentrations may not pose significant health risks, continuous exposure could lead to bioaccumulation and ecological disturbances.

Propiedades

IUPAC Name |

hexadecyl(trimethyl)azanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.FH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNUOIONTCOONQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437057 | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-56-3 | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.